molecular formula C24H25N3O6S B2916259 methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate CAS No. 932351-35-4

methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B2916259
CAS No.: 932351-35-4
M. Wt: 483.54
InChI Key: SLQDYICPLUXQDE-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps. The starting materials often include anthranilic acid derivatives and amides, which undergo a series of reactions to form the quinazolinone core. The final product is obtained through a series of reactions that introduce the methoxyphenyl, propylcarbamoyl, and sulfanyl groups .

Industrial Production Methods

The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents (DES), has been explored to improve the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazolinone core, along with the methoxyphenyl, propylcarbamoyl, and sulfanyl groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)quinazolin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-4-11-25-22(30)15-5-10-19-20(12-15)26-24(34-14-17(28)13-21(29)33-3)27(23(19)31)16-6-8-18(32-2)9-7-16/h5-10,12H,4,11,13-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQDYICPLUXQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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